molecular formula C7H13N B3058009 5-Propyl-3,4-dihydro-2H-pyrrole CAS No. 872-81-1

5-Propyl-3,4-dihydro-2H-pyrrole

Cat. No.: B3058009
CAS No.: 872-81-1
M. Wt: 111.18 g/mol
InChI Key: BCGKMGNCBWZSPC-UHFFFAOYSA-N
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Description

5-Propyl-3,4-dihydro-2H-pyrrole is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Propyl-3,4-dihydro-2H-pyrrole can be achieved through several methods:

    Paal-Knorr Synthesis: This method involves the condensation of 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalytic amount of iron (III) chloride.

    Metal-Catalyzed Conversion: A manganese complex catalyzes the conversion of primary diols and amines to 2,5-unsubstituted pyrroles.

    Oxidative Coupling: A Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines provides N-substituted pyrroles.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Paal-Knorr synthesis due to its operational simplicity and high yield. The use of metal-catalyzed conversions is also gaining traction due to its selectivity and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions

5-Propyl-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Copper(II) catalysts and air.

    Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride.

    Cyclization: Various cyclization agents depending on the desired product.

Major Products

    Oxidation: Pyrrole-2-carboxylates and -carboxamides.

    Substitution: N-substituted pyrroles.

    Cyclization: Complex heterocyclic structures.

Mechanism of Action

The mechanism of action of 5-Propyl-3,4-dihydro-2H-pyrrole involves its interaction with various molecular targets and pathways:

Properties

IUPAC Name

5-propyl-3,4-dihydro-2H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-2-4-7-5-3-6-8-7/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGKMGNCBWZSPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30236178
Record name 1-Pyrroline, 2-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30236178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872-81-1
Record name 3,4-Dihydro-5-propyl-2H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=872-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrroline, 2-propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pyrroline, 2-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30236178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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